Tert-butyl (2R,5S)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-fluoropyridin-4-YL)ethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)morpholine-4-carboxylate
Description
Tert-butyl (2R,5S)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-fluoropyridin-4-YL)ethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)morpholine-4-carboxylate is a complex morpholine derivative with significant applications in medicinal chemistry and organic synthesis. Its structure features:
- A morpholine ring with stereochemistry at the 2R and 5S positions.
- A tert-butoxycarbonyl (Boc) group at the morpholine nitrogen, providing steric protection and stability during synthesis.
- A 5-fluoropyridin-4-yl substituent linked via an ethyl chain, modified with a benzyloxycarbonyl (Cbz) group.
- A tert-butyldimethylsilyl (TBS) ether at the hydroxymethyl position, enhancing lipophilicity and protecting the hydroxyl group during reactions.
Molecular Formula: C₃₄H₅₀FN₃O₆Si
Molecular Weight: ~692.93 g/mol (calculated).
This compound is primarily used as an intermediate in synthesizing bioactive molecules, particularly those targeting enzymes or receptors requiring fluorine-substituted heterocycles and protected functional groups .
Properties
Molecular Formula |
C31H46FN3O6Si |
|---|---|
Molecular Weight |
603.8 g/mol |
IUPAC Name |
tert-butyl (2R,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-[2-[3-fluoro-5-(phenylmethoxycarbonylamino)pyridin-4-yl]ethyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C31H46FN3O6Si/c1-30(2,3)41-29(37)35-18-24(38-20-23(35)21-40-42(7,8)31(4,5)6)14-15-25-26(32)16-33-17-27(25)34-28(36)39-19-22-12-10-9-11-13-22/h9-13,16-17,23-24H,14-15,18-21H2,1-8H3,(H,34,36)/t23-,24+/m0/s1 |
InChI Key |
ZGXUGAJSQOEICI-BJKOFHAPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](OC[C@H]1CO[Si](C)(C)C(C)(C)C)CCC2=C(C=NC=C2NC(=O)OCC3=CC=CC=C3)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC1CO[Si](C)(C)C(C)(C)C)CCC2=C(C=NC=C2NC(=O)OCC3=CC=CC=C3)F |
Origin of Product |
United States |
Biological Activity
Tert-butyl (2R,5S)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-fluoropyridin-4-YL)ethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)morpholine-4-carboxylate, with the CAS number 1922975-66-3, is a compound of interest due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C28H34F4N4O7 |
| Molecular Weight | 614.59 g/mol |
| CAS Number | 1922975-66-3 |
The biological activity of this compound can be attributed to its structural features, which include a benzyloxycarbonyl group and a morpholine carboxylate moiety. These functional groups are known to interact with various biological targets, potentially influencing pathways related to:
- Anticonvulsant Activity : Similar compounds have shown efficacy in models of seizure disorders. For instance, derivatives with similar structural motifs have been documented to exhibit significant anticonvulsant properties in animal models, suggesting that this compound may have therapeutic potential in epilepsy management .
- Neuroprotective Effects : The presence of a fluoropyridine moiety may enhance neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
Anticonvulsant Activity
Several studies have explored the anticonvulsant potential of compounds structurally related to this compound. In a study evaluating various N-benzyl derivatives, it was found that certain substitutions at the 4'-N'-benzylamide site significantly improved anticonvulsant activity . The lead compound exhibited an ED50 comparable to established treatments like phenytoin.
Neuroprotective Properties
Research has indicated that compounds with similar morpholine structures can protect against neuronal damage in vitro. For example, studies on morpholine derivatives have demonstrated their ability to enhance neuronal survival under stress conditions, indicating a possible neuroprotective role for this compound .
Case Studies
- Case Study on Seizure Models : In a study involving maximal electroshock seizure (MES) models, a related compound exhibited an ED50 of 13-21 mg/kg, surpassing traditional anticonvulsants like phenobarbital . This suggests that the compound may offer an alternative therapeutic avenue for epilepsy treatment.
- Neuroprotection in Animal Models : Another investigation into similar morpholine derivatives showed significant reductions in neuronal apoptosis in hypoxic conditions. This reinforces the hypothesis that this compound could exhibit neuroprotective effects through modulation of apoptotic pathways .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in medicinal chemistry, particularly in drug design and development. The presence of the benzyloxycarbonyl group and the 5-fluoropyridin moiety indicates that it may exhibit biological activity against specific targets, including enzymes involved in cancer pathways.
Case Studies
- Anticancer Activity : Preliminary studies indicate that similar compounds with fluorinated pyridine rings have shown promise as anticancer agents by inhibiting tumor growth through targeted action on cancer cell metabolism .
- Enzyme Inhibition : Research has demonstrated that morpholine derivatives can act as effective inhibitors of certain enzymes, suggesting that this compound may also have similar inhibitory effects, potentially modulating metabolic pathways relevant to disease states.
Research on related compounds has indicated significant biological activity, including antimicrobial properties. The interactions of morpholine derivatives with various proteins and enzymes suggest that this compound could influence metabolic pathways crucial for maintaining cellular homeostasis.
Biological Interaction Insights
- Protein Binding : Studies have shown that morpholine-based compounds can bind to key biomolecules, influencing their function and potentially leading to therapeutic applications.
- Antimicrobial Properties : Investigations into related structures have revealed antimicrobial activity, indicating that this compound may also be explored for its potential as an antimicrobial agent .
Synthetic Chemistry
The synthesis of tert-butyl (2R,5S)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-fluoropyridin-4-YL)ethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)morpholine-4-carboxylate can be achieved through various synthetic pathways involving multiple steps of functional group transformations. This versatility makes it a valuable building block in organic synthesis.
Synthesis Pathways
- The synthesis typically involves the introduction of the tert-butyl group followed by the formation of the morpholine ring through cyclization reactions.
- Subsequent steps may include functionalization at specific positions to incorporate the benzyloxycarbonyl and fluoropyridine moieties .
Applications in Drug Delivery Systems
Due to its complex structure and potential for modification, this compound may also find applications in drug delivery systems. The morpholine component can facilitate interactions with biological membranes, enhancing the bioavailability of therapeutic agents.
Drug Delivery Insights
- Targeted Delivery : The ability to modify the structure allows for the design of targeted delivery systems that can improve the efficacy of drugs while minimizing side effects.
- Nanocarrier Development : Research indicates that similar morpholine derivatives can be utilized in developing nanocarriers for efficient drug delivery .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its uniqueness, the compound is compared with structurally related morpholine and pyridine derivatives. Key differentiating factors include stereochemistry, substituent groups, and functional group protection strategies.
Structural and Functional Group Comparisons
Stereochemical Influence
The 2R,5S configuration of the target compound distinguishes it from stereoisomers like (2R,5R)-analogs. For example, (2R,5R)-tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate exhibits divergent biological activity due to differences in chiral center orientation, impacting interactions with enantioselective enzymes .
Functional Group Contributions
- Fluorine Atom: The 5-fluoropyridin-4-yl group enhances metabolic stability and hydrogen-bonding capabilities compared to non-fluorinated analogs (e.g., bromopyridine derivatives) .
- TBS Ether : Provides superior hydroxyl protection compared to simpler silyl groups (e.g., TMS), improving stability under acidic conditions .
- Cbz Group : Facilitates selective deprotection during stepwise synthesis, unlike methyl or acetyl-protected amines .
Comparative Performance in Drug Discovery
- Lipophilicity (LogP): The target compound has a calculated LogP of ~3.5, higher than non-fluorinated or non-silylated analogs (LogP 1.8–2.5), favoring blood-brain barrier penetration .
- Synthetic Flexibility : The Cbz and Boc groups allow sequential deprotection, enabling modular derivatization for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
